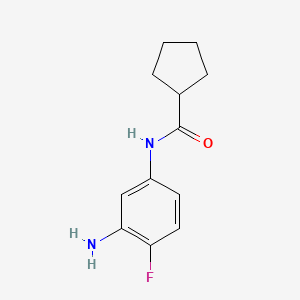

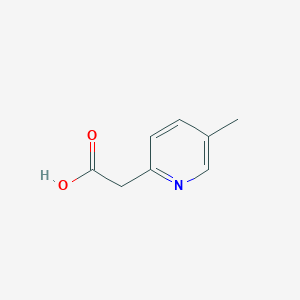

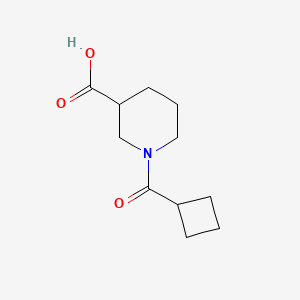

![molecular formula C8H7N3O2 B1357485 Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 331647-95-1](/img/structure/B1357485.png)

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate” is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a large family of N-heterocyclic compounds that have significant impact in medicinal chemistry and have attracted attention in material science due to their significant photophysical properties .

Synthesis Analysis

The synthesis of diversely substituted pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis

The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles .Chemical Reactions Analysis

The chemical reaction involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot . Mechanistic studies have shown that the dual C (sp 3 )–H bond functionalization of inactive ketones is required for the formation of the title compounds .Scientific Research Applications

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate: Scientific Research Applications

Cancer Treatment: Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate derivatives have been identified as potential pharmacophores in the treatment of cancer due to their promising medical properties .

Inflammatory and Viral Diseases: The compound’s structure has shown potential in the treatment of various inflammatory or viral diseases, highlighting its significance in medical pharmacology .

Sedative Agents: Pyrazolo[1,5-a]pyrimidines are integral to the structure of several sedative drugs such as zaleplon and indiplon, and have been identified as anxiolytic agents like ocinaplon .

Antifungal Applications: Carboxamide derivatives of 5-aminopyrazoles, which include methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate, have been evaluated for their efficacy against fungal strains and as inhibitory compounds against succinate dehydrogenase .

Optical Applications: A family of pyrazolo[1,5-a]pyrimidines has been identified for strategic use in optical applications due to their tunable photophysical properties and simpler, greener synthetic methodologies .

Synthetic Versatility: The main synthesis route of pyrazolo[1,5-a]pyrimidines allows for versatile structural modifications, which can be utilized in various fields of chemical research and development .

Mechanism of Action

Target of Action

Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry . .

Mode of Action

It’s known that the properties of pps can be tuned by modifying the electron-donating groups (edgs) at position 7 on the fused ring . This modification can improve both the absorption and emission behaviors .

Biochemical Pathways

Pps have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications .

Result of Action

Pps have been identified as strategic compounds for optical applications and have shown significant impact in medicinal chemistry .

Future Directions

Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications due to several key characteristics such as their simpler and greener synthetic methodology, and their tunable photophysical properties . They also have potential in the field of medicinal chemistry, with some derivatives showing antitumor potential .

properties

IUPAC Name |

methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)6-5-7-9-3-2-4-11(7)10-6/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNHIYHPRBVBSBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN2C=CC=NC2=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90598880 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

331647-95-1 |

Source

|

| Record name | Methyl pyrazolo[1,5-a]pyrimidine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90598880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

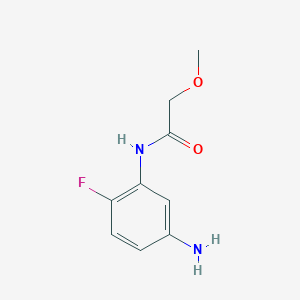

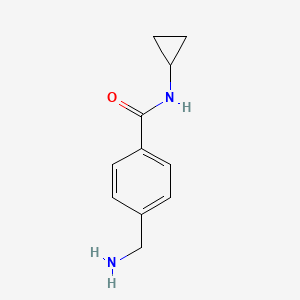

![3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid](/img/structure/B1357420.png)

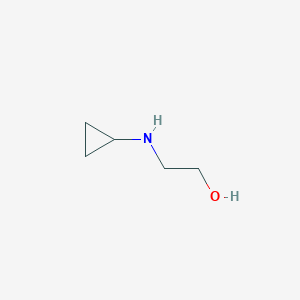

![N-[4-(aminomethyl)phenyl]propanamide](/img/structure/B1357427.png)